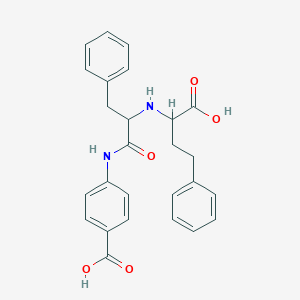
alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid, also known as CB-1158, is a small molecule inhibitor that targets the enzyme arginase. Arginase is an enzyme that converts the amino acid arginine into ornithine and urea. CB-1158 inhibits arginase, leading to an accumulation of arginine in the tumor microenvironment, which can help to activate immune cells and enhance the anti-tumor immune response.
Wirkmechanismus
Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid inhibits arginase, which is an enzyme that converts arginine into ornithine and urea. By inhibiting arginase, alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid can increase the levels of arginine in the tumor microenvironment. This can activate immune cells such as T cells and natural killer cells, which can enhance the anti-tumor immune response.
Biochemische Und Physiologische Effekte
Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has been shown to have several biochemical and physiological effects. In preclinical studies, alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has been shown to increase the levels of arginine in the tumor microenvironment, which can activate immune cells and enhance the anti-tumor immune response. alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has also been shown to reduce the levels of myeloid-derived suppressor cells, which can suppress the immune response and promote tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and tested in vitro and in vivo. alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy. However, alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has some limitations for lab experiments. It has a short half-life and requires frequent dosing, which can be challenging for in vivo studies. alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid. One area of research is the development of more potent and selective arginase inhibitors. Another area of research is the optimization of dosing regimens for alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid to maximize its efficacy and minimize toxicity. Additionally, the combination of alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid with other cancer therapies, such as immune checkpoint inhibitors and chemotherapy, is an area of active research. Finally, the clinical development of alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid for the treatment of cancer is an important future direction.
Synthesemethoden
The synthesis of alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid involves several steps. The first step is the synthesis of N-(4-carboxyphenyl)glycine, which is then coupled with 2-(tert-butoxycarbonylamino)ethylamine to form N-(2-((tert-butoxycarbonyl)amino)ethyl)-N-(4-carboxyphenyl)glycine. This compound is then coupled with 4-(bromomethyl)benzoic acid to form N-(2-((tert-butoxycarbonyl)amino)ethyl)-N-(4-((4-carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)benzamide. Finally, the tert-butoxycarbonyl protecting group is removed to yield alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid.
Wissenschaftliche Forschungsanwendungen
Alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has been extensively studied for its potential as an anti-cancer therapy. Preclinical studies have shown that alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid can enhance the anti-tumor immune response by increasing the levels of arginine in the tumor microenvironment, which can activate immune cells such as T cells and natural killer cells. alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid has also been shown to enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors and chemotherapy.
Eigenschaften
CAS-Nummer |
140400-20-0 |
|---|---|
Produktname |
alpha-((2-((4-Carboxyphenyl)amino)-2-oxo-1-(phenylmethyl)ethyl)amino)benzenebutanoic acid |
Molekularformel |
C26H26N2O5 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
4-[[2-[(1-carboxy-3-phenylpropyl)amino]-3-phenylpropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C26H26N2O5/c29-24(27-21-14-12-20(13-15-21)25(30)31)23(17-19-9-5-2-6-10-19)28-22(26(32)33)16-11-18-7-3-1-4-8-18/h1-10,12-15,22-23,28H,11,16-17H2,(H,27,29)(H,30,31)(H,32,33) |
InChI-Schlüssel |
PBJMSFZKOFKHIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(C(=O)O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)O |
Synonyme |
CFP-F-PAB N-((1RS)-carboxy-3-phenylpropyl)phe-para-aminobenzoate N-(1-carboxy-3-phenylpropyl)phenylalanine-4-aminobenzoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



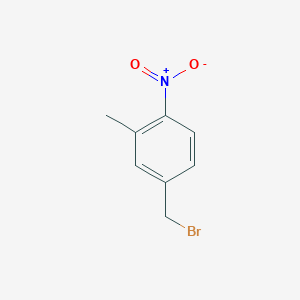
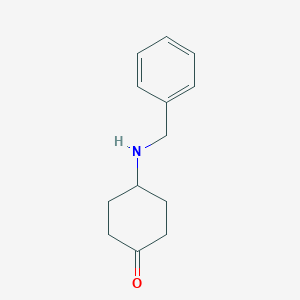
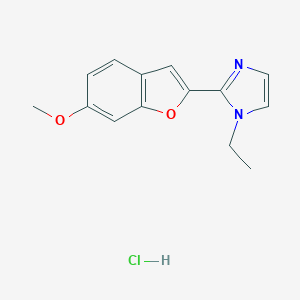
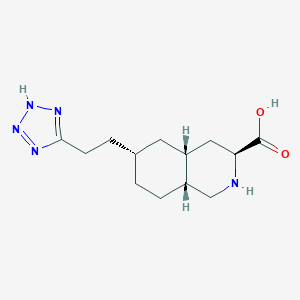
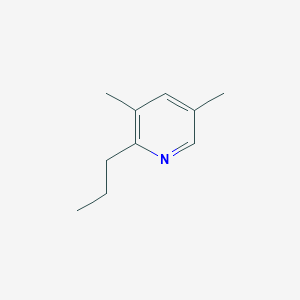
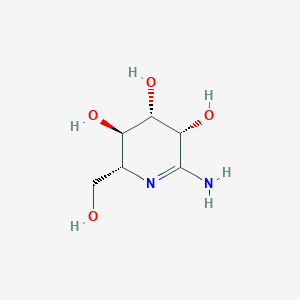
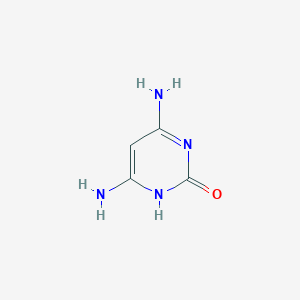
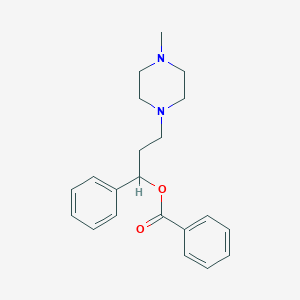
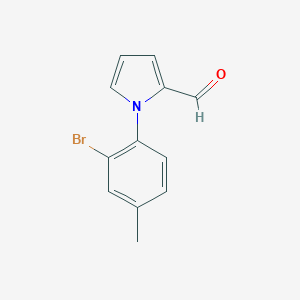
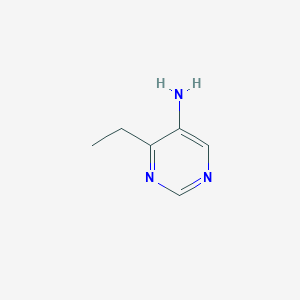
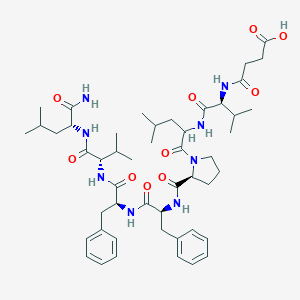
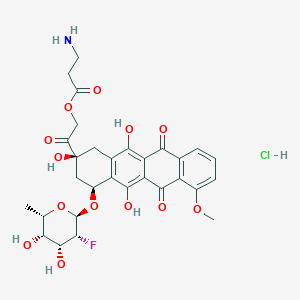
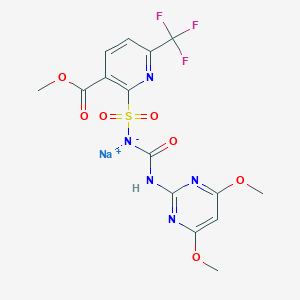
![1a,7b-Dihydrooxireno[2,3-c]chromen-2-one](/img/structure/B115746.png)